Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives.
Preparation Methods
The synthesis of Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with ethyl 2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enoate under specific conditions . The reaction typically requires a solvent such as xylene and a catalyst like pyrrolidine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a precursor for synthesizing various biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives, such as:
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities and used in similar applications.
Thieno[3,4-b]pyridine: Another derivative with significant biological and industrial relevance.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities .
Biological Activity
Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is C13H14F3N1O4S1, and it features a thieno[2,3-b]pyridine core, which is known for various pharmacological effects.
Synthesis
The synthesis of this compound involves several steps, including the formation of the thieno[2,3-b]pyridine scaffold and the introduction of the ethoxycarbonyl and trifluoromethyl groups. The reaction conditions often include refluxing with appropriate solvents and reagents to ensure high yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thienopyridines possess significant antimicrobial properties. For instance, in vitro tests indicated that various thienopyridine compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using disk diffusion assays, revealing that compounds similar to this compound showed promising results against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Thienopyridine Derivatives
Compound | MIC (µg/mL) | Gram-positive | Gram-negative |
---|---|---|---|
7b | 6.3 | 12.5 | 25 |
5b | 12.5 | 12.5 | 50 |
6b | 50 | 100 | >200 |
Antiviral Activity
The antiviral potential of thienopyridine derivatives has also been explored. Certain compounds in this class have shown efficacy against viruses such as HSV-1 (Herpes Simplex Virus type 1). The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
Analgesic Properties
Some thienopyridine derivatives have been evaluated for analgesic activity using animal models. In tests such as the hot plate assay and acetic acid-induced writhing test, certain compounds demonstrated significant pain relief compared to standard analgesics .
Table 2: Analgesic Effects of Thienopyridine Derivatives
Compound | Hot Plate Latency (s) | Writhing Test (No. of Writhes) |
---|---|---|
4d | Increased | Reduced |
4e | Increased | Reduced |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various thienopyridine derivatives against clinical strains of bacteria. The findings indicated that modifications at specific positions on the pyridine ring significantly influenced antibacterial potency .
- Analgesic Testing : In a comparative study of several thienopyridine derivatives for analgesic activity, compound analogs were found to exhibit enhanced effects in pain models compared to controls .
Properties
Molecular Formula |
C17H15F3N2O5S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
ethyl 3-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H15F3N2O5S/c1-3-26-15(24)10(13(23)17(18,19)20)8-22-11-9-6-5-7-21-14(9)28-12(11)16(25)27-4-2/h5-8,23H,3-4H2,1-2H3/b13-10+,22-8? |
InChI Key |
CMXBQYFQOOBXEA-ZOOFURHGSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N=CC(=C(C(F)(F)F)O)C(=O)OCC |
Origin of Product |
United States |
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